(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the sulfonylated piperidine with a phenylprop-2-en-1-one precursor under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its fluorophenylsulfonyl group can be used to introduce fluorine atoms into biological molecules, aiding in imaging and diagnostic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity. The phenylprop-2-en-1-one moiety can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(E)-1-(4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
The presence of the fluorophenylsulfonyl group in (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C20H20FNO3S with a molecular weight of approximately 373.4 g/mol. Its structure includes a piperidine ring, a sulfonyl group, and a phenylpropene moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H20FNO3S |
Molecular Weight | 373.4 g/mol |
CAS Number | 1798407-02-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : The piperidine ring enhances binding affinity to certain receptors, modulating signaling pathways involved in various physiological processes.
- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For example, derivatives containing the piperidine nucleus are often associated with antibacterial activity against various pathogens including Salmonella typhi and Staphylococcus aureus . The specific activity of this compound against these strains is yet to be fully characterized but is expected to follow similar trends.
Enzyme Inhibition Studies
In studies evaluating enzyme inhibition, compounds similar to this compound have demonstrated strong inhibitory action against acetylcholinesterase (AChE) and urease . These activities suggest potential applications in treating conditions such as Alzheimer's disease and urinary tract infections.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antiproliferative effects, particularly in breast cancer cells . The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.
Case Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of synthesized sulfonamide derivatives, which included variations of the piperidine structure. Among these, several compounds showed moderate to strong activity against Bacillus subtilis and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c21-17-7-9-18(10-8-17)26(24,25)19-12-14-22(15-13-19)20(23)11-6-16-4-2-1-3-5-16/h1-11,19H,12-15H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKOYPCKAFESI-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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